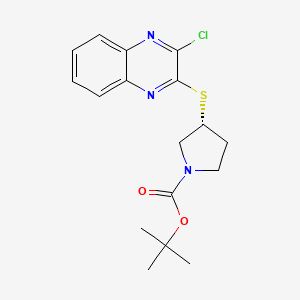![molecular formula C11H21NOS B13962479 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-(Mercaptomethyl)-2-azaspiro[44]nonan-2-yl)ethanol is a complex organic compound characterized by its unique spirocyclic structure This compound features a mercaptomethyl group and an ethanol moiety attached to a 2-azaspiro[44]nonane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multi-step organic reactions. One common approach is the reaction of a suitable azaspiro compound with a mercaptomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetone, and catalysts like potassium hydroxide or toluene sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as refluxing with azobisisobutyronitrile (AIBN) and subsequent purification through crystallization or chromatography .
化学反応の分析
Types of Reactions
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the ethanol moiety.
Substitution: The ethanol group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, ethers, and esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals
作用機序
The mechanism by which 2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol exerts its effects involves interactions with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The spirocyclic structure may also interact with various receptors or ion channels, modulating their function .
類似化合物との比較
Similar Compounds
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- 2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride
Uniqueness
2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol stands out due to the presence of both a mercaptomethyl group and an ethanol moiety, which confer unique reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can be advantageous in drug design and material science .
特性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
2-[8-(sulfanylmethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol |
InChI |
InChI=1S/C11H21NOS/c13-6-5-12-4-3-11(9-12)2-1-10(7-11)8-14/h10,13-14H,1-9H2 |
InChIキー |
WPEUWJSWHVVIJU-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCN(C2)CCO)CC1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(E)-but-2-enyl]phenyl]methanol](/img/structure/B13962396.png)
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)










![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)

